

An In-depth Technical Guide to the Solubility of ent-Tadalafil-d3

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Compound of Interest

Compound Name: *ent-Tadalafil-d3*

Cat. No.: *B1147181*

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This technical guide provides a comprehensive overview of the solubility characteristics of **ent-Tadalafil-d3**. The data presented is primarily based on its non-deuterated enantiomer, Tadalafil, as minor isotopic substitution is not expected to significantly impact its solubility properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development.^[1] Two key terms are often used when discussing solubility:

- **Kinetic Solubility:** The concentration of a compound at which it precipitates out of a solution upon induction.^[1]
- **Equilibrium or Thermodynamic Solubility:** The concentration of a compound in a saturated solution in the presence of excess solid, where the solution and solid are at equilibrium.^[1]

For ionizable compounds, the pH of the solvent plays a crucial role in determining solubility.^[1]

Quantitative Solubility Data

The following table summarizes the solubility of Tadalafil in various solvents. This data serves as a reliable reference for **ent-Tadalafil-d3**.

Solvent	Solubility	Temperature	Citation
Dimethyl Sulfoxide (DMSO)	~ 20 mg/mL	Not Specified	[2][3]
Dimethylformamide (DMF)	~ 25 mg/mL	Not Specified	[2][3]
1:1 solution of DMF:PBS (pH 7.2)	~ 0.5 mg/mL	Not Specified	[2][3]
Water	~ 2 µg/mL	25°C	[4]
N-Methyl-2-pyrrolidone (NMP)	Highest among tested solvents*	Not Specified	[5]
Ethanol	-	Not Specified	[5]
Glycerin	-	Not Specified	[5]
Polyethylene glycol (PEG) 400	-	Not Specified	[5]
Propylene glycol (PG)	-	Not Specified	[5]
Methanol	Very slightly soluble	Not Specified	[4][6]
Acetone	Very slightly soluble	Not Specified	[4]

*In a comparative study, Tadalafil showed the highest solubility in NMP compared to ethanol, glycerin, PEG 400, and PG, though a specific quantitative value was not provided.[5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recommended and utilized technique for determining the equilibrium solubility of a compound.[7][8] The following protocol is a generalized procedure based on established methodologies.[1][7][9][10]

Objective: To determine the concentration of **ent-Tadalafil-d3** in a saturated solution at a specific temperature and pH.

Materials:

- **ent-Tadalafil-d3**
- Selected solvent(s) (e.g., water, buffers of various pH, organic solvents)
- Stoppered flasks or vials
- Mechanical agitator (e.g., orbital shaker) with temperature control
- Centrifuge or filtration apparatus (e.g., 0.2 μm membrane filter)
- Validated analytical method for quantification (e.g., HPLC)
- pH meter

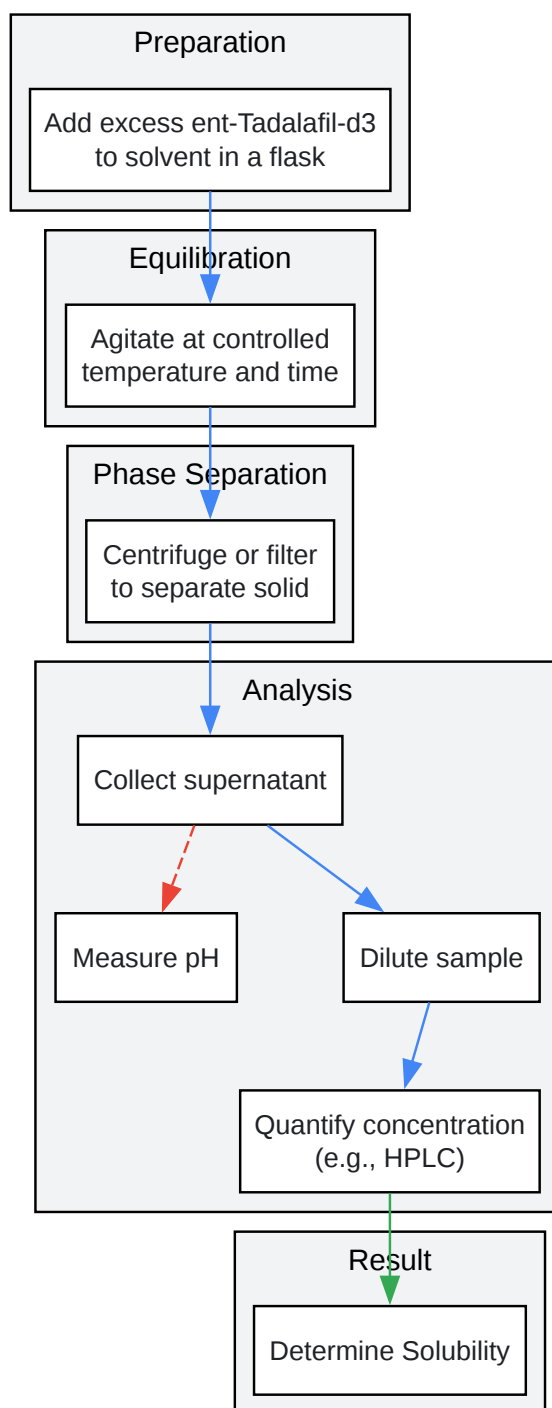
Procedure:

- Preparation: Add an excess amount of **ent-Tadalafil-d3** to a predetermined volume of the solvent in a stoppered flask. Ensure enough solid is present to maintain a suspension throughout the experiment.
- Equilibration: Secure the flask in a mechanical agitator at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical studies). Agitate the suspension for a sufficient duration to reach equilibrium. This duration should be determined from preliminary experiments, with a common timeframe being 24 to 48 hours.[\[6\]](#)
- Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to sediment. Separate the supernatant (saturated solution) from the solid by either centrifugation or filtration.
- pH Measurement: Measure and record the pH of the supernatant at the end of the experiment.[\[1\]](#)
- Quantification: Dilute the supernatant with a suitable solvent to prevent precipitation and analyze the concentration of **ent-Tadalafil-d3** using a validated analytical method, such as HPLC.[\[6\]](#)[\[10\]](#)

- Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent and condition.[\[7\]](#)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the equilibrium solubility of **ent-Tadalafil-d3** using the shake-flask method.



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Shake-Flask Solubility Determination Workflow

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